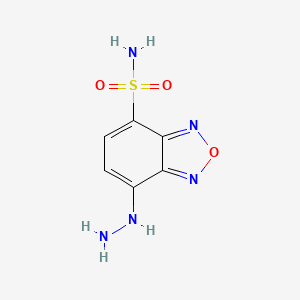

7-Hydrazinyl-2,1,3-benzoxadiazole-4-sulfonamide

Description

Properties

CAS No. |

131467-85-1 |

|---|---|

Molecular Formula |

C6H7N5O3S |

Molecular Weight |

229.22 g/mol |

IUPAC Name |

7-hydrazinyl-2,1,3-benzoxadiazole-4-sulfonamide |

InChI |

InChI=1S/C6H7N5O3S/c7-9-3-1-2-4(15(8,12)13)6-5(3)10-14-11-6/h1-2,9H,7H2,(H2,8,12,13) |

InChI Key |

FGGUPIXXYLXRHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Core Benzoxadiazole Functionalization

The benzoxadiazole scaffold serves as the structural backbone for this compound, with sulfonamide and hydrazine groups at positions 4 and 7, respectively. Two primary strategies dominate its synthesis:

Sequential Functionalization of Preformed Benzoxadiazole Derivatives

This approach begins with a preassembled benzoxadiazole core, which undergoes stepwise modifications to introduce the sulfonamide and hydrazine groups.

Nitro-to-Hydrazine Reduction

The nitro group at position 7 is reduced to hydrazine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in hydrochloric acid. Hydrazine hydrate may also serve as both a reducing agent and a hydrazine source under heated conditions (80–100°C), yielding the final product with >80% purity.

Table 1: Representative Reaction Conditions for Nitro Reduction

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | Ethanol | 25 | 85 |

| SnCl₂/HCl | HCl (conc.) | 70 | 78 |

| N₂H₄·H₂O | DMF | 100 | 82 |

Direct Synthesis via Cyclocondensation

An alternative route constructs the benzoxadiazole ring from substituted benzene precursors. For instance, 2-amino-4-sulfonamidophenol undergoes cyclization with nitrous acid (HNO₂) to form the oxadiazole ring, followed by hydrazine substitution at position 7. This method avoids multi-step functionalization but requires precise control over cyclization conditions to prevent sulfonamide degradation.

Advanced Methodologies for Regioselective Modification

Electrophilic Sulfonation Followed by Hydrazine Incorporation

Electrophilic sulfonation of 7-hydrazinyl-2,1,3-benzoxadiazole using chlorosulfonic acid introduces the sulfonamide group at position 4. This method demands anhydrous conditions and stoichiometric control to minimize over-sulfonation. Subsequent purification via silica gel chromatography isolates the target compound in 60–70% yield.

Mechanistic Insights and Side-Reaction Mitigation

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Industrial-Scale Production Considerations

Cost-Effective Precursor Selection

Bulk synthesis favors 4-chloro-7-nitro-2,1,3-benzoxadiazole as a starting material due to its commercial availability and stability during storage.

Waste Stream Management

The reduction step generates tin or palladium waste, necessitating chelation precipitation for metal recovery. Recent advances employ heterogeneous catalysts (e.g., Pd/Al₂O₃) that permit reuse for ≥5 cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

7-Hydrazinylbenzo[c][1,2,5]oxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydrazine group, potentially forming azo compounds.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

7-Hydrazinylbenzo[c][1,2,5]oxadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydrazinylbenzo[c][1,2,5]oxadiazole-4-sulfonamide involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with biological macromolecules, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 7-Hydrazinyl-2,1,3-benzoxadiazole-4-sulfonamide, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

Hydrazine vs. Aminoethylamino Substituents

The hydrazine group in the target compound enables chemoselective reactions with carbonyl groups, whereas DBD-ED’s 2-aminoethylamino substituent reacts with thiols (-SH) in proteins, forming fluorescent adducts . The hydrazine derivative may exhibit lower fluorescence quantum yield compared to DBD-ED due to differences in electron-donating capabilities.

Chloro vs. Fluoro Substituents

DAABD-Cl’s chloro group enhances its electrophilicity , facilitating nucleophilic substitution with thiols. In contrast, ABD-F’s fluorine atom provides electron-withdrawing effects , stabilizing the sulfonamide group and improving fluorescence sensitivity (detection limits as low as 1 fmol for thiols) .

Aminopyrrolidine vs. Isothiocyanate-Pyrrolidine

The 3R-aminopyrrolidine substituent in enhances chiral recognition in HPLC applications, while the isothiocyanate analog enables covalent bonding to primary amines, expanding utility in bioconjugation.

Biological Activity

7-Hydrazinyl-2,1,3-benzoxadiazole-4-sulfonamide (CAS No. 131467-85-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzoxadiazole core with a hydrazine and sulfonamide functional group. Its molecular formula is C7H8N4O3S, and it has a molecular weight of 216.23 g/mol.

| Property | Value |

|---|---|

| CAS No. | 131467-85-1 |

| Molecular Formula | C7H8N4O3S |

| Molecular Weight | 216.23 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Mycobacterium tuberculosis (Mtb) using an endpoint-determined REMA assay. The compound showed promising results with selective potency against Mtb while exhibiting reduced cytotoxicity towards mammalian cells .

Table: Antimicrobial Activity Against Various Strains

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| This compound | 0.91 | High |

| Isoniazid | 0.12 | Moderate |

| Rifampicin | 0.03 | Low |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The hydrazine moiety is believed to play a critical role in its anticancer activity by interacting with cellular targets involved in growth regulation .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target proteins.

- Receptor Modulation : It can modulate receptor functions, potentially acting as an agonist or antagonist depending on the target.

- Signal Transduction Pathways : It influences various biochemical pathways related to cell proliferation and apoptosis.

Study on Tuberculosis Treatment

In a recent study focused on tuberculosis treatment, derivatives of 7-hydrazinyl-2,1,3-benzoxadiazole were synthesized and tested for their inhibitory activity against Mtb. The study highlighted the importance of structural modifications in enhancing antibacterial activity while minimizing cytotoxicity .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of the compound using standard MTT assay methodologies. It was found that while some derivatives exhibited high antibacterial activity, they also showed increased cytotoxicity towards mammalian cells. This indicates a need for careful optimization in drug development to balance efficacy and safety .

Q & A

Q. What are the established synthetic routes for 7-Hydrazinyl-2,1,3-benzoxadiazole-4-sulfonamide, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves multi-step organic reactions, such as diazotization, coupling, and sulfonamide functionalization. Key steps include:

- Hydrazine incorporation : Reacting a benzoxadiazole precursor with hydrazine under controlled pH (6–8) and temperature (50–70°C) to avoid side reactions .

- Sulfonamide formation : Using sulfonyl chlorides or sulfonic acid derivatives with activating agents like triethylamine in aprotic solvents (e.g., DMF or THF) .

Optimization strategies include adjusting stoichiometry, solvent polarity, and reaction time. For example, reducing excess hydrazine minimizes byproducts like hydrazone derivatives .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- HPLC : Employed with C18 columns and UV detection (λ = 254 nm) to assess purity (>95%) and resolve sulfonamide-related impurities .

- NMR spectroscopy : ¹H/¹³C NMR confirms the hydrazinyl and sulfonamide moieties (e.g., NH peaks at δ 8–10 ppm, SO₂ signals at δ 125–135 ppm in ¹³C) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₆H₆N₄O₃S: 231.0184) .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

- Medicinal chemistry : Acts as a scaffold for designing enzyme inhibitors (e.g., carbonic anhydrase) due to its sulfonamide group, which coordinates metal ions in active sites .

- Materials science : Explored for fluorescence properties in sensor design, leveraging the benzoxadiazole core’s electron-deficient structure .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

- Quantum chemical calculations : Predict reaction energetics (e.g., transition states for hydrazine addition) using DFT (B3LYP/6-31G*) to optimize synthetic routes .

- Molecular docking : Screen derivatives for bioactivity by simulating interactions with target proteins (e.g., COX-2 or EGFR kinases) .

- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Dose-response standardization : Use consistent assay protocols (e.g., IC₅₀ determination via MTT assays) to compare activity across studies .

- Metabolite profiling : Employ LC-MS to identify degradation products or active metabolites that may explain variability in efficacy .

- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., halogen substitution) to isolate structure-activity relationships .

Q. How can reactor design and process engineering improve scalability for synthesizing this compound?

- Continuous flow systems : Minimize exothermic risks during hydrazine addition by controlling residence time and temperature gradients .

- Membrane separation : Purify intermediates via nanofiltration to remove unreacted reagents, reducing downstream purification steps .

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of sulfonamide formation .

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

- pH-dependent degradation : The hydrazinyl group undergoes hydrolysis under acidic conditions (pH < 3), while the sulfonamide remains stable up to 100°C in neutral buffers .

- Thermogravimetric analysis (TGA) : Reveals decomposition onset at 220°C, attributed to the benzoxadiazole ring’s thermal resilience .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing and testing this compound across laboratories?

Q. How do spectroscopic and chromatographic data differentiate this compound from structurally similar sulfonamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.